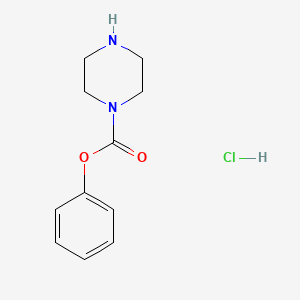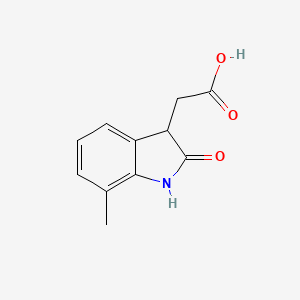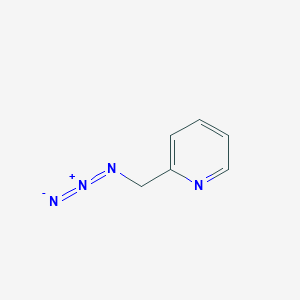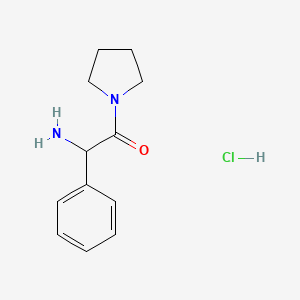
Chlorhydrate de phényl pipérazine-1-carboxylate
Vue d'ensemble
Description
Phenyl piperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C11H15ClN2O2 . It has a molecular weight of 242.7 . The compound is typically stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of piperazine derivatives, such as Phenyl piperazine-1-carboxylate hydrochloride, has been a subject of research in recent years . Various methods have been developed, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of Phenyl piperazine-1-carboxylate hydrochloride can be represented by the InChI code: 1S/C11H14N2O2.ClH/c14-11(13-8-6-12-7-9-13)15-10-4-2-1-3-5-10;/h1-5,12H,6-9H2;1H . This structure can also be viewed as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
Phenyl piperazine-1-carboxylate hydrochloride is a solid at room temperature . It has a refractive index of 1.588 and a density of 1.062 g/mL at 25°C .Applications De Recherche Scientifique
Inhibiteurs de kinases
Le chlorhydrate de phényl pipérazine-1-carboxylate est utilisé dans la synthèse d'inhibiteurs de kinases. Les kinases sont des enzymes qui jouent un rôle crucial dans la transduction du signal et la régulation des activités cellulaires. Les inhibiteurs ciblant ces enzymes sont essentiels dans le traitement de maladies comme le cancer, où une activité kinase anormale est une caractéristique .
Modulateurs de récepteurs
Ce composé sert de brique de base pour les modulateurs de récepteurs. Les récepteurs sont des protéines qui médient les effets des médicaments et des composés endogènes. La modulation des récepteurs peut conduire à des effets thérapeutiques dans les troubles neurologiques, les maladies métaboliques et d'autres conditions .
Amination de Buchwald–Hartwig
En chimie synthétique, le this compound est utilisé dans les réactions d'amination de Buchwald–Hartwig. Ce processus est essentiel pour créer des liaisons carbone-azote, qui sont fondamentales dans les produits pharmaceutiques et les agrochimiques .
Substitution nucléophile aromatique
Le composé est impliqué dans les réactions de substitution nucléophile aromatique, une méthode pour introduire des substituants dans les cycles aromatiques. Cette réaction est importante dans la synthèse de molécules complexes présentant des activités pharmacologiques potentielles .
Amination réductrice
Le this compound est appliqué dans les procédures d'amination réductrice. Cette technique est utilisée pour synthétiser des amines, qui sont des structures centrales dans de nombreux médicaments et qui sont également des intermédiaires importants dans la synthèse organique .
Alkylation de Finkelstein
Il est également utilisé dans les réactions d'alkylation de Finkelstein. Cette méthode est utilisée pour remplacer un groupe fonctionnel dans une molécule par un groupe alkyle, ce qui peut modifier les propriétés de la molécule et améliorer son activité en tant que médicament .
Formation de liaison amide
Le composé joue un rôle dans la formation de liaison amide. Les liaisons amides sont parmi les liaisons les plus stables et les plus répandues dans les médicaments et les peptides. Leur formation est une étape clé dans la production de nombreux produits pharmaceutiques .
Études d'interaction avec l'ADN
Enfin, le this compound est utilisé dans des études pour évaluer l'interaction des composés avec l'ADN. Comprendre comment les molécules se lient à l'ADN peut éclairer la conception de médicaments ciblant le matériel génétique, tels que les agents anticancéreux .
Mécanisme D'action
While the specific mechanism of action for Phenyl piperazine-1-carboxylate hydrochloride is not provided in the search results, piperazine compounds are generally known to act as GABA receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Orientations Futures
Piperazine-based compounds, including Phenyl piperazine-1-carboxylate hydrochloride, have significant potential in various fields, particularly in the development of antimicrobial polymers . The piperazine moiety is often found in drugs or bioactive molecules, and its widespread presence is due to its different possible roles depending on the position in the molecule and the therapeutic class . Future research may focus on exploring these roles further and developing new synthetic methodologies.
Propriétés
IUPAC Name |
phenyl piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c14-11(13-8-6-12-7-9-13)15-10-4-2-1-3-5-10;/h1-5,12H,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMQSCZHCXPZAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)OC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
681261-42-7 | |
| Record name | phenyl piperazine-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-{[(2-Methylphenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1521145.png)

![{3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B1521148.png)


